Deisopropylatrazine

説明

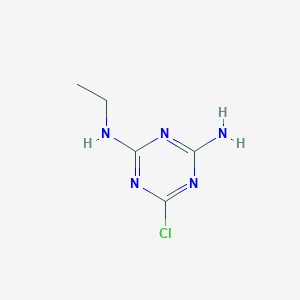

Deisopropylatrazine is a diamino-1,3,5-triazine that is N-ethyl-1,3,5-triazine-2,4-diamine substituted by a chloro group at position 6. It has a role as a bacterial xenobiotic metabolite and a marine xenobiotic metabolite. It is a chloro-1,3,5-triazine and a diamino-1,3,5-triazine. It is functionally related to a 6-chloro-1,3,5-triazine-2,4-diamine.

This compound has been reported in Aspergillus fumigatus and Apis cerana with data available.

6-Deisopropylatrazine is a chlorinated degradation product of the herbicide atrazine (6-chloro-N2-ethyl-N4-isopropyl-1, 3,5-triazine-2,4-diamine). Atrazine is a herbicide of the triazine class. Atrazine is used to prevent pre and post-emergence broadleaf weeds in crops such as maize (corn) and sugarcane and on turf, such as golf courses and residential lawns. It is one of the most widely used herbicides in the US and in Australian agriculture.] It was banned in the European Union in 2004 because of persistent groundwater contamination. As of 2001, Atrazine was the most commonly detected pesticide contaminating drinking water in the United States. Studies suggest atrazine is an endocrine disruptor and it is thought that 6-Deisopropylatrazine may also have some endocrine disruptor capacity. Pesticide degradates account for a significant portion of the pesticide/herbicide load in surface water. t is a registered US EPA substance.

Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN5/c1-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVENSCMCQBJAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037495 | |

| Record name | Deisopropylatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-28-9 | |

| Record name | Deisopropylatrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deisopropylatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1007-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deisopropylatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESISOPROPYLATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EGZ3S34H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deisopropylatrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary degradation product of the widely used herbicide atrazine (B1667683). As a significant environmental metabolite, understanding its chemical structure, properties, and behavior is crucial for assessing its environmental impact and toxicological significance. This technical guide provides an in-depth overview of this compound, consolidating key data on its physicochemical properties, toxicological profile, environmental fate, and analytical methodologies.

Chemical Identity

This compound is a chloro-s-triazine herbicide metabolite formed by the removal of one of the isopropyl groups from the parent atrazine molecule.

| Identifier | Value |

| IUPAC Name | 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine[1] |

| CAS Number | 1007-28-9[1] |

| PubChem CID | 13878[1] |

| Chemical Formula | C5H8ClN5[1] |

| Canonical SMILES | CCNC1=NC(=NC(=N1)N)Cl[1] |

| Molecular Weight | 173.60 g/mol [1] |

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound. These parameters are essential for predicting its environmental transport and fate.

| Property | Value | Source |

| Melting Point | 177-179 °C | [2] |

| Boiling Point | 237.97 °C (rough estimate) | [2] |

| Water Solubility | 980 mg/L at 20 °C | AERU |

| pKa | 3.85 ± 0.10 (Predicted) | [2] |

| Vapor Pressure | 1.56 x 10⁻⁶ mmHg at 25°C | ECHEMI |

| LogP (Octanol-Water Partition Coefficient) | 1.1 (Predicted) | [1] |

Toxicological Properties

The toxicological profile of this compound is important for assessing its risk to human health and the environment. The following table summarizes the available acute toxicity data.

| Test | Species | Route | Value | Source |

| LD50 | Male Rat | Oral | 2290 mg/kg | [3] |

| LD50 | Female Rat | Oral | 810 mg/kg | [3] |

Environmental Fate and Metabolism

This compound is a significant metabolite of atrazine in the environment. Its formation and subsequent degradation are key aspects of the environmental fate of atrazine.

Degradation Pathway

Atrazine undergoes degradation in the environment through various biotic and abiotic processes, primarily through N-dealkylation and hydroxylation. The removal of one of the isopropyl groups from atrazine leads to the formation of this compound. Further degradation can occur, leading to other metabolites.

Environmental Persistence

The persistence of this compound in the environment is influenced by factors such as soil type, moisture, and microbial activity. Its half-life in soil under unsaturated conditions has been reported to range from 32 to 173 days, increasing with depth.[4] Under saturated soil conditions, it is less persistent, with a reported half-life of 58 days at a depth of 90-120 cm.[4]

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring this compound in environmental samples. Several methods have been developed, primarily utilizing chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Solid-Phase Extraction and GC-MS Analysis of this compound in Water

This section outlines a general experimental protocol for the determination of this compound in water samples, based on commonly employed techniques.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To isolate and concentrate this compound and other triazine metabolites from a water sample.

-

Materials:

-

Water sample (e.g., 500 mL)

-

SPE cartridges (e.g., C18 or graphitized carbon black)

-

Methanol (B129727) (for conditioning)

-

Deionized water (for rinsing)

-

Eluting solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol)

-

Vacuum manifold

-

-

Procedure:

-

Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Load the water sample onto the conditioned cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the retained analytes with a small volume of the eluting solvent.

-

Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

2. Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate, identify, and quantify this compound in the prepared extract.

-

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5ms)

-

Mass spectrometer (e.g., single quadrupole or ion trap)

-

-

Typical GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Full scan (e.g., m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity. Characteristic ions for this compound would be monitored.

-

-

Quantification:

-

A calibration curve is generated using standards of known this compound concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Conclusion

This technical guide provides a consolidated resource for researchers and professionals working with this compound. The data presented on its chemical and physical properties, toxicological effects, and environmental behavior are essential for informed risk assessment and management. The outlined analytical methodologies offer a starting point for the development and validation of robust monitoring programs. As a prevalent environmental degradate of atrazine, continued research into the long-term effects and fate of this compound is warranted.

References

- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 3. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 4 Animal toxicity [www2.mst.dk]

- 4. Persistence and degradation of [14C]atrazine and [14C]this compound as affected by soil depth and moisture conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

Synthesis pathway of Deisopropylatrazine from atrazine

An In-depth Technical Guide to the Synthesis of Deisopropylatrazine from Atrazine (B1667683)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DIA) is a primary metabolite of the widely used herbicide atrazine, formed through the removal of its isopropyl group. Understanding the synthesis and formation of DIA is critical for environmental monitoring, toxicological studies, and the development of reference standards. This technical guide provides a comprehensive overview of the primary pathways for producing this compound from atrazine, focusing on abiotic chemical degradation and microbial biosynthesis. It includes detailed experimental protocols, quantitative data from key studies, and workflow diagrams to facilitate replication and further research. While direct, selective chemical synthesis for this transformation is not widely documented, this guide details established degradation methodologies that yield this compound.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a triazine herbicide extensively used in agriculture. Its persistence in the environment and the formation of metabolites like this compound (DIA) and deethylatrazine (B13485) (DEA) are of significant scientific interest.[1][2] DIA is formed via the N-dealkylation of the parent atrazine molecule, a process that can occur through both chemical and biological means.[1] This document serves as a technical resource, consolidating the methodologies for synthesizing or generating DIA from atrazine for research purposes.

Abiotic Synthesis Pathways

Abiotic transformation of atrazine to this compound is primarily achieved through oxidative degradation processes that mimic environmental degradation. These methods are useful for laboratory-scale production of DIA for analytical standards and toxicological testing.

Fenton and Photo-Fenton Oxidation

Fenton's reagent (H₂O₂ and a ferrous iron catalyst) generates highly reactive hydroxyl radicals (•OH) that can oxidize atrazine, leading to N-dealkylation.[3] The photo-Fenton process enhances this reaction through UV irradiation.

This protocol is adapted from studies on atrazine degradation using Fenton-like reagents.[4][5]

-

Reaction Setup:

-

Prepare a stock solution of atrazine in a suitable solvent (e.g., methanol) and spike it into an aqueous solution to the desired initial concentration (e.g., 10-20 mg/L).

-

Place the aqueous atrazine solution in a batch reactor vessel. A well-stirred tank laboratory reactor is recommended.[6]

-

Adjust the pH of the solution. A pH of 3.0 is often optimal for increasing the rate of atrazine oxidation.[4]

-

-

Reagent Addition:

-

Add the iron source. For a Fenton-like reaction, ferrihydrite can be used.[4] For a classic Fenton reaction, a soluble Fe(II) salt (e.g., FeSO₄·7H₂O) is used.[3]

-

Initiate the reaction by adding hydrogen peroxide (H₂O₂) to the solution. The concentration of H₂O₂ can be varied (e.g., 5% to 30%) to optimize degradation.[5]

-

-

Reaction Conditions:

-

Sampling and Quenching:

-

Collect aliquots at regular time intervals (e.g., 0, 5, 10, 30, 60 minutes).

-

Immediately quench the reaction in the aliquots by adding a substance like methanol (B129727) to stop the oxidative process.[6]

-

-

Analysis:

-

Filter the samples (e.g., through a 0.45 μm filter).

-

Analyze the filtrate for atrazine and its metabolites, including this compound, using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

| Parameter | Value / Condition | Atrazine Removal | Reference |

| Catalyst | Ferrihydrite | Rate increases tenfold at pH 3 vs. pH 4-8 | [4] |

| H₂O₂ Conc. | 5% | 10.2% after 20 h | [5] |

| H₂O₂ Conc. | 10% | 25.6% after 20 h | [5] |

| H₂O₂ Conc. | 30% | 41.8% after 20 h | [5] |

| Reaction Time | 5-10 minutes | Reaction ceases as Fe²⁺ and H₂O₂ are consumed | [3] |

UV/H₂O₂ Photochemical Degradation

The combination of UV irradiation and hydrogen peroxide generates hydroxyl radicals, providing another pathway for atrazine dealkylation.

This protocol is based on the methodology described by Kim et al. (2013).[7][8]

-

Reaction Setup:

-

Prepare an aqueous solution of atrazine at a specific concentration.

-

Place the solution in a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp).

-

-

Reagent Addition:

-

Add hydrogen peroxide to the atrazine solution. The concentration can be optimized (e.g., 300 mg/L).[9]

-

-

Reaction Conditions:

-

Irradiate the solution with the UV lamp.

-

Maintain constant stirring and temperature.

-

-

Sampling and Analysis:

| Process | Key By-products | Final Product | Acute Toxicity (TUa) | Reference |

| UV only | Hydroxyatrazine (OIET) | Hydroxyatrazine | 1.2 - 1.3 | [7][8] |

| UV/H₂O₂ | This compound (CEAT), Deethylatrazine (CIAT) | Ammeline (OAAT) | < 1.0 after 30 min | [7][8] |

Biological Synthesis Pathways

The most well-documented route to this compound is through the metabolic action of various microorganisms. This process, known as biodegradation, involves enzymatic N-dealkylation of the atrazine molecule. Several bacterial strains have been identified as effective catalysts for this transformation.

Synthesis using Rhodococcus sp. TE1

Rhodococcus species are known to metabolize atrazine to its dealkylated products under aerobic conditions.[10][11] The N-dealkylation is associated with enzymes such as cytochrome P450.[12]

This protocol is a generalized procedure based on studies of Rhodococcus.[10][11]

-

Culture Preparation:

-

Grow Rhodococcus sp. TE1 in a suitable nutrient-rich medium until it reaches the stationary phase.

-

Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Resuspend the cells in a minimal salt medium (MSM) that lacks carbon and nitrogen sources.

-

-

Reaction Conditions:

-

Add atrazine to the resting cell suspension to a final concentration (e.g., 10 mg/L).

-

Incubate the suspension under aerobic conditions at a controlled temperature (e.g., 30°C) with agitation.

-

-

Extraction and Analysis:

-

Periodically take samples from the suspension.

-

Separate the cells from the supernatant by centrifugation.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by HPLC or GC-MS to identify and quantify atrazine, this compound, and deethylatrazine. This compound often accumulates in the medium as it is not readily degraded further by this strain.[11]

-

Synthesis using Enterobacter cloacae strain JS08.Deg01

This bacterial strain has been identified as an efficient atrazine metabolizer, generating both deethylatrazine (DEA) and this compound (DIA).[13][14]

This protocol is adapted from the methodology described by Solomon et al.[13][14][15]

-

Enrichment and Isolation:

-

Enrich atrazine-degrading microorganisms from a soil sample by incubating it in a mineral medium with atrazine (e.g., 2.5 mg per 100 mL) as the sole carbon and nitrogen source.[13]

-

Incubate aerobically at 30°C with agitation for 7 days.

-

-

Culture and Degradation:

-

Sample Preparation and Analysis:

-

Centrifuge the culture at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22-μm filter.

-

Perform HPLC and mass spectrometry analysis on the filtrate to quantify atrazine and its metabolites, including DIA.[13]

-

| Bacterial Isolate | Time for 50% Atrazine Degradation | Atrazine Degradation Efficiency (6 days) | Optimal pH | Reference |

| E. cloacae JS08.Deg01 | 47 hours | 97% | 7.0 | [13] |

| Isolate JS07.Deg01 | 62 hours | 94% | N/A | [13] |

| Isolate JS04.Deg01 | 74 hours | 92% | N/A | [13] |

Synthesis using Arthrobacter species

Various Arthrobacter strains are capable of degrading atrazine, often using it as a sole source of carbon and nitrogen.[16][17]

This protocol is a general procedure based on studies of various Arthrobacter strains.[16][18]

-

Culture Preparation:

-

Degradation Assay:

-

Resuspend the washed cells in MSM containing atrazine as the sole carbon and nitrogen source.

-

Incubate at 30°C with shaking (e.g., 150 rpm). The optimal pH range for many Arthrobacter species is broad, typically 5.0–10.0.[18]

-

-

Extraction and Analysis:

| Strain | Atrazine Conc. | Degradation Rate / Efficiency | Optimal pH | Temperature | Reference |

| Arthrobacter sp. ST11 | Crystalline | 68% consumed after 48 h | N/A | 30°C | [16] |

| Paenarthrobacter ureafaciens ZY | 100 mg/L | 11.95 mg L⁻¹ h⁻¹ | 5.0 - 11.0 | 30°C | [18] |

| Arthrobacter sp. C2 | 100 mg/L | 100% after 72 h | 9.0 | N/A | [19] |

Diagrams and Workflows

Overview of Synthesis Pathways

Caption: Pathways for the synthesis of this compound from Atrazine.

Experimental Workflow for Abiotic Synthesis

Caption: General experimental workflow for abiotic generation of this compound.

Experimental Workflow for Biological Synthesis

Caption: General experimental workflow for microbial synthesis of this compound.

Conclusion

The synthesis of this compound from atrazine is predominantly achieved through degradation pathways rather than direct, selective chemical synthesis. Both abiotic methods, such as Fenton oxidation and UV/H₂O₂ treatment, and biological methods using specific bacterial strains like Rhodococcus, Enterobacter, and Arthrobacter, are effective for producing this metabolite in a laboratory setting. The choice of method depends on the desired scale, purity requirements, and available equipment. The protocols and data presented in this guide provide a solid foundation for researchers to generate this compound for analytical, environmental, and toxicological research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The dose and ratio effects of Fe(II) and H2O2 in Fenton's process on the removal of atrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative decomposition of atrazine by a Fenton-like reaction in a H2O2/ferrihydrite system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ee.hnu.edu.cn [ee.hnu.edu.cn]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 9. mdpi.com [mdpi.com]

- 10. Metabolism of the herbicide atrazine by Rhodococcus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Atrazine biodegradation efficiency, metabolite detection, and <italic>trzD</italic> gene expression by enrichment bacterial cultures from agricultural soil-Academax [academax.com]

- 16. mdpi.com [mdpi.com]

- 17. pjoes.com [pjoes.com]

- 18. Rapid biodegradation of atrazine by a novel Paenarthrobacter ureafaciens ZY and its effects on soil native microbial community dynamic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

Deisopropylatrazine: A Primary Metabolite of Atrazine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deisopropylatrazine (DIA) is a significant primary metabolite of the widely used herbicide atrazine (B1667683). Formed through the microbial N-dealkylation of the parent compound, DIA is frequently detected in soil, surface water, and groundwater, often alongside atrazine and another primary metabolite, deethylatrazine (B13485) (DEA). While generally considered less toxic than atrazine, the persistence of DIA in the environment and its potential for biological activity necessitate a thorough understanding of its formation, fate, and analytical determination. This technical guide provides a comprehensive overview of this compound, including its formation pathways, environmental concentrations, analytical methodologies, and toxicological profile, to support research and development activities.

Introduction

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective herbicide used extensively for the control of broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane[1][2][3]. Following its application, atrazine undergoes degradation in the environment, primarily through microbial action, leading to the formation of several metabolites[4][5][6]. This compound (2-amino-4-chloro-6-ethylamino-s-triazine), along with deethylatrazine (DEA), is one of the principal N-dealkylated metabolites[4][7]. The presence of these chlorinated metabolites in various environmental compartments is of interest due to their potential phytotoxicity and concerns about their impact on non-target organisms and human health[8].

Formation and Degradation

Formation of this compound

The primary pathway for the formation of this compound is the microbial N-dealkylation of atrazine in soil and water[7]. This process involves the removal of the isopropyl group from the atrazine molecule. Various soil microorganisms, including species of Rhodococcus and Pseudomonas, are capable of metabolizing atrazine to DIA and DEA[9]. The formation of DIA and DEA is considered a significant initial step in the biodegradation of atrazine[10][11].

Further Degradation

This compound can be further metabolized by microorganisms. This can involve the removal of the remaining ethyl group to form 2,4-diamino-6-chloro-s-triazine (DACT), also known as didealkylatrazine (DDA)[1][12][13]. The complete mineralization of atrazine and its metabolites eventually leads to the cleavage of the triazine ring and the formation of carbon dioxide and ammonia[4]. However, DIA and other chlorinated metabolites can be persistent in the environment, particularly in groundwater where microbial activity may be limited[1][10][11][14].

Data Presentation

Environmental Concentrations

This compound is frequently detected in surface and groundwater in agricultural areas. Its concentration can vary significantly depending on factors such as atrazine usage, soil type, and hydrogeological conditions.

| Matrix | Location/Study | Concentration Range of DIA | Reference |

| Groundwater | Rural wells in the USA | Generally lower than atrazine, DEA, and DACT | [1] |

| Groundwater | Merrick County, Nebraska | Detected alongside atrazine and nitrate | [10][11] |

| Surface Runoff | Conservation Tilled Watersheds | Average concentration of 0.7 µg/L in the year of atrazine application | [15][16][17] |

| Streams | Midwestern US | Detected, with concentrations of hydroxylated metabolites also being significant | [18] |

Toxicity Data

The toxicity of this compound is generally lower than that of the parent compound, atrazine.

| Organism | Test Type | Endpoint | Value (µg/L) | Reference |

| Pseudokirchneriella subcapitata (Algae) | Acute (96-h) | IC50 | >1,500 | [19][20] |

| Hyalella azteca (Amphipod) | Acute (96-h) | IC50 | >1,500 | [19][20] |

| Diporeia spp. (Amphipod) | Acute (96-h) | IC50 | >1,500 | [19][20] |

| Diporeia spp. (Amphipod) | Chronic (21-day) | - | More sensitive than H. azteca | [19][20] |

Note: The general order of acute and chronic toxicity is Atrazine > Deethylatrazine > this compound[19][20].

Experimental Protocols

Analysis of Atrazine and its Metabolites in Water

A common method for the determination of atrazine, this compound, deethylatrazine, and didealkylatrazine in water involves Solid Phase Extraction (SPE) followed by Gas Chromatography/Mass Selective Detection (GC/MSD).

Protocol: SPE and GC-MSD Analysis of Atrazine and Metabolites in Water [12][13]

-

Sample Preparation:

-

Adjust the pH of a 500 mL water sample to 3-4.

-

Load the sample onto two SPE cartridges connected in series: a C-18 cartridge followed by a C-18/cation exchange mixed-mode polymeric phase cartridge.

-

-

Elution:

-

Elute the analytes from each cartridge separately.

-

Pool the eluates.

-

-

Concentration:

-

Concentrate the pooled eluate to a final volume.

-

-

Analysis:

-

Analyze the concentrated extract using GC-MSD in the selected ion monitoring (SIM) mode.

-

-

Quantification:

Alternative Protocol: Liquid-Liquid Partitioning and GC/MSD Analysis [21]

-

Sample Preparation:

-

Buffer a 500 mL water sample to pH 10.

-

Partition the sample with ethyl acetate (B1210297).

-

-

Concentration:

-

Concentrate the ethyl acetate extract.

-

-

Analysis:

-

Analyze the final extract using GC/MSD in the SIM mode.

-

-

Quantification:

-

The limit of detection (LOD) is approximately 0.050 ng, and the limit of quantification (LOQ) is around 0.10 ppb for atrazine and its dealkylated metabolites[21].

-

Visualizations

Atrazine Degradation Pathway

Caption: Primary degradation pathways of atrazine in the environment.

Experimental Workflow for Water Analysis

Caption: Workflow for the analysis of atrazine and its metabolites in water.

Toxicological Significance

This compound, along with other chlorinated atrazine metabolites, is of toxicological interest. Studies have suggested that atrazine and its metabolites can act as endocrine disruptors[22][23][24][25]. While DIA is generally less acutely toxic to aquatic organisms than atrazine, its persistence and potential for chronic effects warrant further investigation[19][20]. In male Wistar rats, exposure to DIA has been shown to delay puberty, similar to the effects observed with atrazine, suggesting an impact on the central nervous system's control of the pituitary/gonadal axis[22][26].

Conclusion

This compound is a key primary metabolite of atrazine, formed through microbial degradation in the environment. Its presence in soil and water systems is a reliable indicator of atrazine use and subsequent environmental fate. While less toxic than its parent compound, the persistence of DIA, particularly in groundwater, and its potential endocrine-disrupting effects highlight the importance of its continued monitoring and research. The analytical methods outlined in this guide provide robust and sensitive means for the quantification of DIA and other atrazine metabolites, which is crucial for assessing environmental contamination and human exposure. Further research into the chronic toxicity and synergistic effects of atrazine and its suite of metabolites is essential for a comprehensive understanding of their environmental and health impacts.

References

- 1. who.int [who.int]

- 2. Atrazine Fact Sheet [npic.orst.edu]

- 3. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atrazine - Wikipedia [en.wikipedia.org]

- 6. DSpace [dr.lib.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 9. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ars.usda.gov [ars.usda.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Atrazine, Deethylatrazine, and this compound Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and this compound on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. academic.oup.com [academic.oup.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. Archive: Common herbicide disrupts human hormone activity in cell studies | UC San Francisco [ucsf.edu]

- 25. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Deisopropylatrazine: A Technical Guide to Its Discovery, Analysis, and Biological Impact

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a primary chloro-s-triazine degradation product of the widely used herbicide atrazine (B1667683). Its discovery and subsequent study are intrinsically linked to the extensive use of atrazine in agriculture, which began in the 1950s. As atrazine undergoes microbial degradation in soil and water, it loses its isopropyl group, forming DIA. The persistence and mobility of DIA in the environment, often exceeding that of its parent compound, have led to its frequent detection in surface water, groundwater, and soil. This has raised concerns among researchers and regulatory bodies regarding its potential toxicological effects on non-target organisms, including humans. The U.S. Environmental Protection Agency (EPA) has identified this compound as a substance that can cause developmental and female reproductive toxicity.[1] This technical guide provides a comprehensive overview of the historical context, analytical methodologies, quantitative data, and biological signaling pathways associated with this compound.

Data Presentation

Toxicological Data

The toxicological profile of this compound is a critical area of research due to its widespread environmental presence. The following table summarizes key acute toxicity data. While a specific No-Observed-Adverse-Effect Level (NOAEL) for DIA was not found, data for the related metabolite desethyldesisopropyl atrazine (DACT) is included for context, as regulatory agencies often consider atrazine and its chlorinated metabolites to have comparable toxicity.

| Parameter | Species | Value | Reference |

| Oral LD50 (Female) | Rat | 810 mg/kg | [2] |

| Oral LD50 (Male) | Rat | 2290 mg/kg | [2] |

| NOAEL (for DACT) | Male Rat | 4.4 mg/kg bw/day | [3] |

Environmental Concentrations

This compound is a common contaminant in various environmental matrices. The table below presents a range of reported concentrations in surface water, groundwater, and soil, highlighting its prevalence in agricultural regions.

| Environmental Matrix | Concentration Range | Location/Study | Reference |

| Surface Water (Runoff) | Average: 0.7 µg/L | Conservation Tilled Watersheds | [4] |

| Tile-Drain Water | 0.1 to 2.2 µg/L | Continuous, no-till corn plots | [5] |

| Groundwater | Detected in 4.6% of public supply wells | Across the United States | [6] |

| Groundwater | 0.13 µg/L (background) | Central Nebraska | [7] |

| Soil (Oxisol) | ~50 µg/kg after 180 days | Maize culture soil | [8] |

Degradation Kinetics

The environmental fate of this compound is largely governed by its degradation rate. The following table summarizes its half-life under different environmental conditions.

| Condition | Half-life (t½) | System | Reference |

| Aerobic/Anaerobic | 3 to 6 days | Laboratory conditions with bacterial strains | [9] |

| Low-Oxygen | Stable over 45 days | In situ groundwater microcosms | [10] |

Experimental Protocols

Accurate quantification of this compound in environmental samples is crucial for risk assessment. Below are detailed methodologies for its analysis in water and soil samples.

Analysis of this compound in Water by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the determination of DIA in water samples, including groundwater and surface water.

1. Sample Preparation and Extraction:

-

Filter water samples through a 0.45 µm filter to remove suspended solids.

-

Condition a C18 solid-phase extraction (SPE) cartridge by passing methanol (B129727) followed by deionized water.

-

Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the retained analytes with an appropriate solvent, such as ethyl acetate.

2. Sample Analysis by GC-MS:

-

Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Inject a 1 µL aliquot into a gas chromatograph equipped with a mass selective detector.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound (e.g., m/z 158, 173).

-

Analysis of this compound in Soil by Shaking Extraction and High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for extracting and quantifying DIA from soil matrices.

1. Sample Preparation and Extraction:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Weigh 10 g of the soil sample into a centrifuge tube.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile (B52724)/water, 80:20 v/v).

-

Shake the mixture vigorously for 1 hour on a mechanical shaker.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

-

Combine the supernatants and filter through a 0.45 µm syringe filter.

2. Sample Analysis by HPLC:

-

Inject a 20 µL aliquot of the filtered extract into an HPLC system equipped with a UV or Diode Array Detector (DAD).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Column Temperature: 30°C.

-

Signaling Pathways

The toxicity of this compound, like its parent compound atrazine, is believed to be mediated through the disruption of key biological signaling pathways.

Neuroendocrine Disruption Pathway

Atrazine and its metabolites are known endocrine-disrupting chemicals that can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. This disruption can lead to reproductive and developmental abnormalities. The pathway below illustrates the proposed mechanism of action.

Integrated Stress Response (ISR) Pathway

Recent studies suggest that atrazine-induced neurotoxicity may be mediated through the activation of the Integrated Stress Response (ISR) pathway. This cellular signaling network is activated by various stressors and can lead to cell senescence and tissue damage.

Conclusion

This compound remains a significant environmental contaminant of concern due to its persistence, mobility, and potential for adverse health effects. This technical guide has provided a consolidated resource for researchers, scientists, and drug development professionals, summarizing the current knowledge on its historical context, analytical detection, quantitative occurrence, and toxicological mechanisms. Continued research into the specific signaling pathways and long-term health effects of this compound is essential for developing effective risk assessment strategies and potential remediation technologies. The detailed experimental protocols provided herein offer a foundation for standardized and reproducible analysis, which is fundamental to advancing our understanding of this ubiquitous environmental metabolite.

References

- 1. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 4 Animal toxicity [www2.mst.dk]

- 3. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 6 Summary and evaluation [www2.mst.dk]

- 4. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ars.usda.gov [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. Atrazine, Deethylatrazine, and this compound Persistence Measured in Groundwater in Situ under Low-Oxygen Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Deisopropylatrazine in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of deisopropylatrazine, a primary metabolite of the herbicide atrazine (B1667683). Understanding the solubility of this compound in both aqueous and organic media is critical for environmental fate assessment, toxicological studies, and the development of analytical methods for its detection and quantification.

Core Topic: Solubility of this compound

This compound (DIA) is formed in the environment through the microbial degradation of atrazine, involving the removal of one of the isopropyl groups. Its presence in soil and water is a key consideration in environmental monitoring. The solubility of DIA influences its mobility, bioavailability, and ultimately its potential impact on ecosystems and human health.

Data Presentation: Quantitative and Qualitative Solubility

The following tables summarize the available quantitative and qualitative data on the solubility of this compound.

Table 1: Solubility of this compound in Aqueous Solvents

| Solvent | Temperature (°C) | pH | Solubility (mg/L) | Source |

| Water | 2 | Not Specified | 174.7 | --INVALID-LINK--[1] |

| Water | 20 | 7 | 980 | Not Specified |

| Water | Not Specified | Not Specified | 670 | --INVALID-LINK--[2] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Inference Source |

| Methanol | Soluble | Vendor-supplied solutions available[3][4] |

| Acetonitrile | Soluble | Vendor-supplied solutions available[3] |

| Acetone | Soluble | Vendor-supplied solutions available[3][5] |

| Ethyl Acetate | Soluble | Used as a solvent in analytical methods[6] |

| Hexane | Soluble | Used as a solvent in analytical methods[6] |

| Dichloromethane | Soluble | Used as an extraction solvent in analytical methods[6] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for an Economic Co-operation and Development (OECD), and are suitable for determining the solubility of this compound.

Protocol 1: Shake-Flask Method for Aqueous and Organic Solvents (Adapted from OECD Guideline 105)[7][8][9]

This method is considered the "gold standard" for solubility determination due to its simplicity and reliability.

1. Principle: A surplus of the test substance (this compound) is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The concentration of this compound in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.

2. Materials:

- This compound (analytical standard, purity >99%)

- Solvent (distilled water, or organic solvent of interest)

- Temperature-controlled shaker or water bath

- Centrifuge tubes or flasks with screw caps

- Syringe filters (e.g., 0.22 µm PTFE for organic solvents, or PES for aqueous solutions)

- Analytical balance

- Calibrated volumetric flasks and pipettes

- High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis) or a Gas Chromatograph-Mass Spectrometer (GC-MS).[6][7]

3. Procedure:

- Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of this compound to a known volume of the solvent at the test temperature and shake vigorously after each addition until a saturated solution is observed. This helps in determining the appropriate amount of substance to use in the main study.

- Main Experiment:

- Add an excess amount of this compound to several flasks containing a known volume of the solvent.

- Tightly seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 20 °C or 25 °C).

- Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).

- After the equilibration period, allow the flasks to stand at the test temperature to let undissolved material settle.

- Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any suspended particles.

- Dilute the filtered solution gravimetrically or volumetrically to a concentration within the working range of the analytical method.

- Analysis:

- Prepare a series of calibration standards of this compound in the same solvent.

- Analyze the standards and the sample solutions using a validated analytical method (e.g., HPLC-UV or GC-MS).[6][7][8]

- Construct a calibration curve and determine the concentration of this compound in the saturated solution.

4. Data and Reporting:

- Report the solubility as the average of at least three replicate determinations, along with the standard deviation.

- Specify the experimental conditions: temperature, pH (for aqueous solutions), and the analytical method used.

Mandatory Visualizations

Atrazine Metabolic Pathway

The following diagram illustrates the formation of this compound from its parent compound, atrazine, through microbial degradation.

Caption: Metabolic pathway of atrazine to this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. ATRAZINE-DESISOPROPYL | 1007-28-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpc-standards.com [hpc-standards.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. scielo.br [scielo.br]

- 8. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for the Identification of Deisopropylatrazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Deisopropylatrazine (DIA), a primary metabolite of the herbicide atrazine. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for researchers in environmental science, toxicology, and drug development who require precise analytical methods for the detection and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~1.2 | Triplet | 3H | ~7 | -CH₃ (Ethyl group) |

| ~3.4 | Quartet | 2H | ~7 | -CH₂- (Ethyl group) |

| ~5.0 - 6.0 | Broad Singlet | 2H | - | -NH₂ |

| ~6.5 - 7.0 | Broad Singlet | 1H | - | -NH- (Ethylamino group) |

Note: Predicted values are based on the analysis of similar triazine structures and general principles of NMR spectroscopy. Actual chemical shifts can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~15 | -CH₃ (Ethyl group) |

| ~35 | -CH₂- (Ethyl group) |

| ~165 | C-Cl (Triazine ring) |

| ~168 | C-NH₂ (Triazine ring) |

| ~170 | C-NH- (Triazine ring) |

Note: Predicted values are based on the analysis of similar triazine structures. The quaternary carbons of the triazine ring will exhibit distinct chemical shifts.

Experimental Protocols

A general protocol for obtaining NMR spectra of this compound is as follows:

1.2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound standard for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[1]

-

Homogenization: Ensure complete dissolution by vortexing the sample. Gentle heating may be applied if necessary, but care should be taken to avoid degradation of the analyte.

-

Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) is typically added to the solvent by the manufacturer. If not present, a small amount can be added.[3]

1.2.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration are required compared to ¹H NMR.[1]

-

The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium, Broad | N-H stretching (amine and amide groups) |

| ~2970 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=N stretching (triazine ring) |

| ~1550 | Strong | N-H bending (amine) |

| ~800 | Strong | C-Cl stretching |

Note: Data obtained from the National Institute of Standards and Technology (NIST) Chemistry WebBook and PubChem. The KBr-Pellet technique was used for sample preparation.[4]

Experimental Protocols

A common method for preparing a solid sample like this compound for IR analysis is the KBr pellet method.

2.2.1. Sample Preparation (KBr Pellet Method)

-

Grinding: Grind 1-2 mg of the this compound standard with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die.

-

Pressing: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer.

2.2.2. IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the IR spectrum of the this compound pellet over the mid-IR range (typically 4000-400 cm⁻¹).

IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis.

Data Presentation

Table 4: GC-MS Spectroscopic Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 173 | 100 | [M]⁺ (Molecular Ion) |

| 158 | ~50 | [M - CH₃]⁺ |

| 131 | ~40 | [M - C₂H₄N]⁺ |

| 104 | ~30 | [M - C₂H₅N₂Cl]⁺ |

| 68 | ~25 | [C₃H₄N₂]⁺ |

Note: Data is based on Electron Ionization (EI) mass spectra from the NIST Chemistry WebBook and PubChem.[4]

Table 5: LC-MS/MS Spectroscopic Data for this compound

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Collision Energy | Ionization Mode |

| 174.0541 | 132.0322, 96.0555, 79.0057 | Ramp 20-70% (nominal) | ESI-Positive |

Note: Data from PubChem, representing common fragments observed in tandem mass spectrometry.[4] The fragmentation of the protonated molecule [M+H]⁺ at m/z 174 often involves the loss of the ethyl group and other neutral losses from the triazine ring.[5]

Experimental Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

For environmental samples, a solid-phase extraction (SPE) cleanup may be necessary to remove matrix interferences.[6][7]

-

-

GC Conditions:

-

Injector: Splitless injection is commonly used for trace analysis.

-

Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically employed.

-

Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).[8]

-

-

MS Conditions:

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation:

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[11][12]

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecule [M+H]⁺.[11][12]

-

Mass Analyzer: A triple quadrupole or Q-TOF mass spectrometer is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where the precursor ion is selected and fragmented, and a specific product ion is monitored.

-

Mass Spectrometry Experimental Workflow

This guide provides foundational spectroscopic data and methodologies for the confident identification of this compound. Researchers are encouraged to use this information as a starting point and to develop and validate their own specific methods based on the instrumentation and matrices relevant to their work.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. This compound | C5H8ClN5 | CID 13878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. researchgate.net [researchgate.net]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Deisopropylatrazine Degradation in Soil and Water: A Technical Overview

An in-depth guide for researchers and scientists on the environmental fate of a key atrazine (B1667683) metabolite.

Deisopropylatrazine (DIA) is a primary and persistent degradation product of the widely used herbicide atrazine.[1][2] Its presence in soil and water systems is of significant environmental concern due to its potential for groundwater contamination and similar phytotoxic properties to the parent compound.[1][3] This technical guide provides a comprehensive overview of the degradation pathways of DIA in both soil and aquatic environments, details the experimental methodologies used for its study, and presents quantitative data on its persistence and transformation.

Core Degradation Pathways

The environmental fate of this compound is governed by a combination of biotic and abiotic processes, leading to a range of intermediate and terminal metabolites. The principal degradation pathways include N-dealkylation, hydroxylation, and eventual ring cleavage.

Microbial Degradation: In soil and sediment, microbial activity is a primary driver of DIA degradation.[4][5] Various soil microorganisms, including bacteria and fungi, can utilize DIA as a source of carbon and nitrogen.[4][5] The initial and most significant microbial transformation is the removal of the remaining ethyl group, a process known as deethylation, which leads to the formation of didealkylatrazine (DDA).[1][6] Some bacterial strains, such as Enterobacter cloacae, have been identified as efficient atrazine and, by extension, DIA metabolizers, capable of N-dealkylation.[4] The complete mineralization of the s-triazine ring to carbon dioxide and ammonia (B1221849) can occur, although this process is often slow in natural environments.[1][4]

Abiotic Degradation: Chemical processes also contribute to the degradation of DIA, particularly in water. Hydrolysis, where the chlorine atom on the triazine ring is replaced by a hydroxyl group, is a key abiotic pathway.[1][5] This reaction results in the formation of hydroxyatrazine (HYA) derivatives, which are generally less mobile and toxic.[1] Photodegradation, driven by UV radiation, can also play a role in the breakdown of DIA in surface waters, often involving advanced oxidation processes (AOPs) that generate highly reactive hydroxyl (•OH) and sulfate (B86663) (SO4•−) radicals.[7][8]

The major metabolites resulting from these pathways include:

-

Deethylatrazine (B13485) (DEA): Formed from the initial degradation of atrazine, it is often found alongside DIA.[1][5]

-

Didealkylatrazine (DDA): A product of the dealkylation of both DIA and DEA.[1][6]

-

Hydroxyatrazine (HYA) and its derivatives: Formed through hydrolysis of the chlorinated triazine ring.[1][5]

-

Ammeline and Ammelide: Subsequent degradation products leading towards ring cleavage.[5]

-

Cyanuric Acid: A key intermediate before the complete mineralization of the triazine ring.[4][5]

The following diagram illustrates the primary degradation pathways of atrazine to and including this compound.

Quantitative Data on this compound Degradation

The persistence of DIA in the environment is often quantified by its half-life (t½), which can vary significantly depending on environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Soil

| Soil Type/Condition | Depth (cm) | Moisture | Half-life (days) | Reference |

| Not Specified | 0-30 | Unsaturated | 32 | [6][9] |

| Not Specified | 30-60 | Unsaturated | 73 | [6][9] |

| Not Specified | 60-90 | Unsaturated | 116 | [6][9] |

| Not Specified | 90-120 | Unsaturated | 173 | [6][9] |

| Not Specified | 90-120 | Saturated | 58 | [6][9] |

Table 2: Comparative Degradation of Atrazine and its Metabolites

| Compound | Environment | Observation | Reference |

| This compound | Soil | More susceptible to mineralization than atrazine. | [6][9] |

| Deethylatrazine | Surface Runoff | More frequently detected and at higher concentrations than DIA. | [10] |

| This compound | Coastal Sediments | Transformation to DIA was more extensive than to DEA in some cases. | [2][11] |

| Atrazine | Groundwater | Metabolite concentrations can exceed that of the parent compound. | [5] |

Experimental Protocols

The study of DIA degradation relies on a variety of laboratory and field-based experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Soil Microcosm Degradation Study

This protocol is a standard method to assess the biodegradation of herbicides in a controlled laboratory setting.[12][13]

Objective: To determine the rate and pathway of this compound degradation in soil under controlled temperature and moisture conditions.

Materials:

-

Test soil, freshly collected and sieved (2 mm).

-

¹⁴C-labeled this compound (or non-labeled DIA for chromatographic analysis).

-

Sterile deionized water.

-

Microcosm vessels (e.g., biometer flasks or sealed glass jars with CO₂ traps).

-

Incubator.

-

Analytical equipment (e.g., Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS)).

-

Mercuric chloride (HgCl₂) or sodium azide (B81097) for sterile controls.

Procedure:

-

Soil Preparation: Characterize the soil for properties such as pH, organic carbon content, and texture. Adjust the moisture content to a predetermined level (e.g., 50-60% of water holding capacity).

-

Microcosm Setup: Add a known weight of the prepared soil (e.g., 50 g) to each microcosm vessel.

-

Spiking: Apply the ¹⁴C-labeled or non-labeled DIA solution evenly to the soil surface to achieve the desired concentration.

-

Sterile Controls: For abiotic controls, treat a subset of microcosms with a sterilizing agent like mercuric chloride to inhibit microbial activity.[11]

-

Incubation: Seal the microcosms and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.[11]

-

Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), sacrifice replicate microcosms from both the test and control groups.

-

Extraction: Extract the soil samples with an appropriate solvent (e.g., methanol, acetonitrile) to recover DIA and its metabolites.

-

Analysis:

-

For ¹⁴C-labeled studies, analyze the CO₂ traps for evolved ¹⁴CO₂ using LSC to determine the extent of mineralization.[1] Analyze the soil extracts by LSC to quantify the total radioactivity and by HPLC with a radioactivity detector to separate and quantify parent compound and metabolites.

-

For non-labeled studies, analyze the extracts using HPLC or GC-MS to identify and quantify DIA and its degradation products.[2][4]

-

-

Data Analysis: Calculate the dissipation rate and half-life of DIA. Identify and quantify the major metabolites formed over time.

The following diagram outlines the general workflow for a soil microcosm study.

Batch Equilibrium Sorption-Desorption Study

This method is used to determine the extent to which DIA binds to soil particles, which influences its mobility and availability for degradation.[13][14]

Objective: To quantify the sorption and desorption of this compound in soil.

Materials:

-

Test soil, air-dried and sieved.

-

This compound solution of known concentration (radiolabeled or non-labeled).

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes.

-

Shaker.

-

Centrifuge.

-

Analytical equipment (HPLC, GC-MS, or LSC).

Procedure:

-

Sorption Phase:

-

Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.

-

Add a known volume of DIA solution in 0.01 M CaCl₂ to each tube. Use a range of concentrations to generate a sorption isotherm.

-

Include control tubes without soil to account for any sorption to the container walls.

-

Shake the tubes for a predetermined equilibrium time (e.g., 24 hours).

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the supernatant to determine the equilibrium concentration of DIA in the solution phase.

-

Calculate the amount of DIA sorbed to the soil by difference.

-

-

Desorption Phase:

-

After the sorption phase, decant the supernatant from the tubes.

-

Add a known volume of fresh 0.01 M CaCl₂ solution to the soil pellet.

-

Shake the tubes for the same equilibrium time.

-

Centrifuge and analyze the supernatant for the amount of DIA desorbed.

-

Repeat the desorption step several times to assess the reversibility of sorption.

-

-

Data Analysis: Calculate the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) to describe the sorption behavior.

Conclusion

The degradation of this compound in soil and water is a complex process involving both microbial and chemical pathways. The primary transformation products include didealkylatrazine and various hydroxylated derivatives, with eventual mineralization to CO₂ and ammonia being possible but often slow. The persistence of DIA is highly variable and dependent on environmental factors such as soil type, moisture content, and microbial activity. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with atrazine use and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the environmental fate of this important herbicide metabolite.

References

- 1. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chinaagrisci.com [chinaagrisci.com]

- 4. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Persistence and degradation of [14C]atrazine and [14C]this compound as affected by soil depth and moisture conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Factors affecting formation of deethyl and deisopropyl products from atrazine degradation in UV/H2O2 and UV/PDS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Persistence and degradation of [14C]atrazine and [14C]this compound as affected by soil depth and moisture conditions | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. Atrazine, deethylatrazine, and this compound in surface runoff from conservation tilled watersheds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atrazine biodegradation to this compound and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]

- 13. weedcontroljournal.org [weedcontroljournal.org]

- 14. scielo.br [scielo.br]

Deisopropylatrazine: An In-Depth Technical Guide to its Natural Occurrence in the Environment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deisopropylatrazine (DIA) is a significant environmental metabolite of the widely used herbicide atrazine (B1667683). Its presence in soil and water systems is a direct consequence of the extensive application of atrazine in agriculture for the control of broadleaf and grassy weeds. Understanding the natural occurrence, formation, and fate of DIA is crucial for assessing the overall environmental impact of atrazine use. This technical guide provides a comprehensive overview of the current scientific knowledge on DIA, including its formation pathways, quantitative occurrence in various environmental compartments, and detailed methodologies for its detection and analysis.

Formation of this compound

This compound is primarily formed through the degradation of atrazine via two main pathways: biotic and abiotic. The principal transformation involves the removal of the isopropyl group from the atrazine molecule.

Biotic Degradation

Microbial activity in soil and water is the predominant mechanism for atrazine degradation and subsequent DIA formation. A diverse range of microorganisms, including bacteria and fungi, possess the enzymatic capability to metabolize atrazine. This degradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, N-dealkylation is a key initial step. Bacteria such as Rhodococcus strain TE1 are known to metabolize atrazine into its dealkylated products, deethylatrazine (B13485) (DEA) and this compound (DIA).[1] The genetic basis for this degradation has been well-studied, with genes such as atzA, atzB, and atzC identified in bacteria like Pseudomonas sp. strain ADP. These genes encode for a suite of enzymes that sequentially break down the atrazine molecule.[2][3] For example, the enzyme atrazine chlorohydrolase, encoded by the atzA or trzN gene, catalyzes the initial hydrolytic dechlorination of atrazine to hydroxyatrazine, which can then undergo further degradation.[1][4][5] Alternatively, direct N-dealkylation of the isopropyl group leads to the formation of DIA.

Abiotic Degradation

While generally slower than microbial degradation, abiotic processes also contribute to the formation of DIA in the environment. Chemical hydrolysis is the primary abiotic pathway. The rate of hydrolysis is influenced by factors such as pH and temperature. Furthermore, the presence of certain soil minerals can catalyze the degradation of atrazine. For instance, manganese oxides like birnessite have been shown to facilitate the N-dealkylation of atrazine, resulting in the formation of DIA.[6]

Natural Occurrence and Quantitative Data

The widespread use of atrazine has led to the frequent detection of DIA in various environmental matrices, including soil, surface water, and groundwater. The concentration of DIA is highly variable and depends on a multitude of factors such as the rate of atrazine application, soil characteristics, climate, and the activity of microbial populations.

This compound in Surface Water

Surface runoff from agricultural lands is a primary transport mechanism for atrazine and its metabolites, including DIA, into surface water bodies such as rivers, lakes, and streams. Monitoring studies have consistently detected DIA in these waters, with concentrations sometimes exceeding those of the parent atrazine compound, especially following rainfall events after application periods.

Table 1: Quantitative Data of this compound in Surface Water

| Location/Study | Matrix | DIA Concentration | Atrazine Concentration | DEA Concentration | Reference |

| Conservation Tilled Watersheds, USA | Surface Runoff | Average: 0.7 µg/L | Exceeded 3 µg/L MCL up to 100 days post-application | Average: 2.5 µg/L | [2][7] |

| Major Rivers, USA | River Water | - | Decreasing trends observed in many rivers | Increasing trends noted in some streams | [8][9][10] |

| European Agricultural Areas | Surface Water | Detected in various studies | - | - | [11][12][13] |

This compound in Groundwater

This compound's higher water solubility compared to atrazine increases its potential for leaching through the soil profile and contaminating groundwater resources. Consequently, DIA is a frequently detected compound in groundwater samples from agricultural areas.

Table 2: Quantitative Data of this compound in Groundwater

| Location/Study | Matrix | DIA Concentration | Atrazine Concentration | Notes | Reference | | :--- | :--- | :--- | :--- | :--- | | Agricultural Regions, USA | Groundwater | Commonly detected, often at lower levels than DEA | <0.005 to almost 7 µg/L | DIA is a recognized common contaminant |[14][15] | | Wisconsin, USA | Groundwater | - | Detections ranged from 0.05 µg/L to 2.71 µg/L (as Total Chlorinated Residues) | Atrazine and its metabolites are frequently found in private wells |[16] |

This compound in Soil

In the soil environment, DIA exists as a transient intermediate in the degradation cascade of atrazine. Its concentration and persistence are governed by soil physicochemical properties, organic matter content, and the abundance and activity of atrazine-degrading microorganisms.

Table 3: Quantitative Data of this compound in Soil